molecular formula C13H15FN2O B7864515 (3aS,6aS)-1-(4-fluorobenzoyl)-octahydropyrrolo[2,3-c]pyrrole

(3aS,6aS)-1-(4-fluorobenzoyl)-octahydropyrrolo[2,3-c]pyrrole

Cat. No.: B7864515
M. Wt: 234.27 g/mol
InChI Key: VLJHLGMWQHEVNE-CMPLNLGQSA-N
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Description

(3aS,6aS)-1-(4-fluorobenzoyl)-octahydropyrrolo[2,3-c]pyrrole is a potent and selective inhibitor of diacylglycerol kinase (DGK) isoforms, particularly DGKζ and DGKα. This compound has emerged as a critical pharmacological tool for dissecting the diacylglycerol (DAG) signaling pathway in T-cells and other systems. By inhibiting DGK, which phosphorylates DAG to produce phosphatidic acid, this compound augments and prolongs DAG signaling at the plasma membrane. Research utilizing this inhibitor has been instrumental in demonstrating that DGK-mediated attenuation of DAG signaling serves as a critical brake on T-cell receptor activation. Studies have shown that DGK inhibition can enhance T-cell activation, cytokine production, and anti-tumor cytotoxicity, positioning it as a promising strategy for cancer immunotherapy [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4115672/]. Its application extends to neurological research, where modulating DGKζ activity is explored for its role in neuronal migration, synaptic function, and the pathogenesis of conditions such as bipolar disorder and Alzheimer's disease. The stereospecific (3aS,6aS) configuration is essential for its high binding affinity and functional activity, making it a valuable compound for investigating lipid signaling networks in immunology, oncology, and neuroscience.

Properties

IUPAC Name

[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O/c14-11-3-1-9(2-4-11)13(17)16-6-5-10-7-15-8-12(10)16/h1-4,10,12,15H,5-8H2/t10-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJHLGMWQHEVNE-CMPLNLGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CNC2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H]2[C@@H]1CNC2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3aS,6aS)-1-(4-fluorobenzoyl)-octahydropyrrolo[2,3-c]pyrrole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a 4-fluorobenzoyl group, which may enhance its interaction with various biological targets.

Structural Characteristics

The molecular formula of this compound is C13H15FN2O, with a molecular weight of 234.27 g/mol. The compound's structure includes an octahydropyrrolo framework that contributes to its biological activity through various mechanisms.

PropertyValue
Molecular FormulaC13H15FN2O
Molecular Weight234.27 g/mol
CAS Number1218128-87-0
DensityN/A
Boiling PointN/A
Melting PointN/A

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in modulating enzyme and receptor interactions. The fluorobenzoyl moiety enhances binding affinity to specific targets, potentially leading to the inhibition or activation of various biochemical pathways.

  • Enzyme Modulation : The compound may influence enzyme activities by altering the conformation of active sites or competing with natural substrates.
  • Receptor Interaction : It may bind to receptors involved in critical signaling pathways, thereby affecting downstream cellular responses.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential efficacy of this compound.

  • Antibacterial Activity : A study on fluorobenzoylthiosemicarbazides demonstrated that compounds with electron-withdrawing groups exhibited enhanced antibacterial potency against various bacterial strains. This suggests that similar modifications in this compound could lead to improved antimicrobial properties .
  • Antimicrobial Properties : Research on structurally similar compounds has shown promising results in terms of antimicrobial activity. For instance, compounds exhibiting strong antibacterial effects at low concentrations were linked to disruptions in bacterial cell membrane integrity .

Comparative Analysis with Similar Compounds

The following table compares this compound with other related derivatives:

CompoundAntibacterial ActivityMechanism of Action
This compoundModerateEnzyme modulation and receptor interaction
(3aS,6aS)-1-(3-fluorobenzoyl)-octahydropyrrolo[2,3-c]pyrroleHighDisruption of cell membrane integrity
FluorobenzoylthiosemicarbazidesVariableEnhanced binding affinity

Comparison with Similar Compounds

Structural Analogues in Bicyclic Heterocycles

Bicyclic heterocycles are widely explored in drug discovery due to their conformational rigidity and ability to mimic natural ligands. Key structural analogues include:

Octahydropyrrolo[3,2-b]pyrrole Derivatives
  • Example : Derivatives lacking the 4-fluorobenzoyl group (e.g., unsubstituted octahydropyrrolo[3,2-b]pyrrole).
  • Comparison : The absence of the fluorinated aromatic substituent reduces lipophilicity and may decrease binding affinity to hydrophobic protein pockets. Such compounds are often used as intermediates for further functionalization .
Tetrahydroindolyl and Decahydroquinolinyl Systems
  • Example: Tetrahydroindolyl (e.g., 2,3-dihydro-1H-pyrrolo[2,3-b]pyridinyl) and decahydroquinolinyl derivatives.
  • Comparison: These systems feature larger or differently fused rings, which alter steric bulk and hydrogen-bonding capabilities.
Pyrrolo[3,4-c]pyrrole, Octahydro-2,3a-dimethyl-, (3aR,6aS)-rel
  • Structure : A simpler bicyclic system (C₈H₁₆N₂; MW: 140.23 g/mol) with methyl substituents instead of fluorobenzoyl.
  • Comparison : The methyl groups introduce steric hindrance without electronic modulation, leading to lower polarity. The stereochemistry (3aR,6aS) further differentiates spatial orientation, which could impact receptor selectivity .

Physicochemical and Pharmacological Contrasts

Parameter Target Compound Pyrrolo[3,4-c]pyrrole, Octahydro-2,3a-dimethyl- Tetrahydroindolyl Derivatives
Molecular Weight 234.27 g/mol 140.23 g/mol ~180–220 g/mol
Key Substituent 4-Fluorobenzoyl Methyl groups Varied (e.g., halogens, amines)
Lipophilicity (LogP)* Higher (fluorobenzoyl enhances) Moderate Variable
Stereochemical Features (3aS,6aS) (3aR,6aS) Depends on ring fusion
Potential Applications CNS-targeting agents Intermediate for alkylation reactions Broad (e.g., kinase inhibitors)

*Estimated based on substituent effects.

Key Research Findings

  • Fluorine Impact: The 4-fluorobenzoyl group in the target compound improves metabolic stability compared to non-fluorinated analogues, as fluorine resists oxidative degradation .
  • Stereochemistry : The (3aS,6aS) configuration may confer higher selectivity for serotonin or dopamine receptors compared to (3aR,6aS) isomers, as seen in related bicyclic systems .
  • Synthetic Utility : Unlike methyl-substituted derivatives (e.g., compound), the target’s fluorobenzoyl group requires specialized acylation protocols, increasing synthetic complexity .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for synthesizing (3aS,6aS)-1-(4-fluorobenzoyl)-octahydropyrrolo[2,3-c]pyrrole?

  • Methodological Answer : The synthesis typically involves multi-step procedures, including palladium-catalyzed coupling reactions and deprotection steps. For example, a Boc-protected pyrrolo-pyrrole intermediate can be reacted with 4-fluorobenzoyl chloride under reflux conditions in a solvent like dichloromethane. After coupling, acidic deprotection (e.g., HCl in dioxane) yields the final compound. Purification via recrystallization (methanol or ethanol) or column chromatography is critical to achieve high enantiomeric purity .

Q. How can the compound’s structural integrity and stereochemistry be confirmed post-synthesis?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY for connectivity) and single-crystal X-ray diffraction (XRD) to resolve stereochemistry. For XRD, crystals grown via slow evaporation in methanol/water mixtures provide definitive proof of the (3aS,6aS) configuration. Mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy verifies carbonyl and aromatic C-F bonds .

Q. What purification strategies are optimal for removing byproducts in the final synthesis step?

  • Methodological Answer : Recrystallization from polar aprotic solvents (e.g., methanol) effectively removes unreacted 4-fluorobenzoyl chloride. For persistent impurities, flash chromatography using silica gel with a gradient eluent (hexane:ethyl acetate, 3:1 to 1:2) achieves >95% purity. High-performance liquid chromatography (HPLC) with a chiral column can separate enantiomers if racemization occurs during synthesis .

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthesized batches be resolved?

  • Methodological Answer : Stereochemical discrepancies often arise during ring-closing steps. Use chiral HPLC to isolate the desired enantiomer, and optimize reaction conditions (e.g., lower temperature, chiral catalysts) to minimize racemization. Computational modeling (DFT calculations) can predict transition states to guide solvent and catalyst selection. Cross-validate results with circular dichroism (CD) spectroscopy .

Q. What strategies enhance the compound’s biological activity through structural modifications?

  • Methodological Answer : Introduce substituents at the pyrrolo-pyrrole nitrogen or fluorobenzoyl para-position to modulate lipophilicity and binding affinity. For example:

  • Replace the 4-fluoro group with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity.
  • Incorporate heterocyclic moieties (e.g., pyridine) via Suzuki-Miyaura coupling to improve solubility.
    Evaluate modifications using in vitro assays (e.g., enzyme inhibition) and molecular docking to correlate structure-activity relationships (SAR) .

Q. How can environmental stability and degradation pathways of the compound be assessed?

  • Methodological Answer : Conduct accelerated stability studies under varied pH, UV light, and temperature conditions. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify degradation products (e.g., hydrolyzed benzoyl or ring-opened fragments). Environmental fate modeling (EPI Suite) predicts biodegradation half-lives and bioaccumulation potential. Align with protocols from long-term ecotoxicology projects .

Data Contradiction Analysis

Q. How to address conflicting spectroscopic data indicating multiple tautomeric forms?

  • Methodological Answer : Variable-temperature NMR (VT-NMR) can detect tautomeric equilibria by observing signal splitting at low temperatures. Compare experimental data with computed NMR shifts (GIAO method) for each tautomer. For unresolved cases, X-ray crystallography provides unambiguous structural evidence .

Experimental Design Considerations

  • Stereoselective Synthesis Optimization : Use a fractional factorial design (e.g., 2⁴ design) to test variables like catalyst loading, solvent polarity, and reaction time. Response surface methodology (RSM) identifies optimal conditions for yield and enantiomeric excess (ee) .
  • Biological Assay Design : Employ dose-response curves (IC₅₀/EC₅₀) in cell-based assays with appropriate controls (e.g., vehicle and positive inhibitors). Validate results across multiple cell lines to ensure reproducibility .

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